2-Hydroxyphenoxyacetic Acid

Description

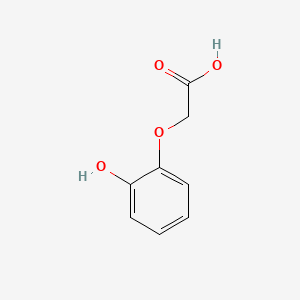

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXHPAYRONCQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212629 | |

| Record name | (o-Hydroxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-11-4 | |

| Record name | 2-(2-Hydroxyphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (o-Hydroxyphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6324-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (o-Hydroxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (o-hydroxyphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxyphenoxyacetic Acid natural sources and discovery

An In-depth Technical Guide to the Natural Sources and Discovery of 2-Hydroxyphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a fascinating phenolic compound, holds a unique position at the intersection of plant biochemistry, human metabolism, and microbial biotechnology. Its presence in a variety of natural sources, from common dietary plants to the metabolic pathways of microorganisms and humans, underscores its significance in biological systems. This technical guide provides a comprehensive exploration of the core scientific knowledge surrounding this compound, with a focus on its natural origins, the historical context of its discovery, and the intricate biosynthetic pathways that lead to its formation. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, isolation, and characterization of this compound, equipping researchers and drug development professionals with the essential tools for its study.

Part 1: The Discovery of a Metabolite - A Historical Perspective

The discovery of this compound is intrinsically linked to the pioneering research into the inborn error of metabolism, phenylketonuria (PKU). In 1934, the Norwegian physician and biochemist Dr. Asbjørn Følling investigated the cause of intellectual disability in two siblings and noticed a peculiar musty odor in their urine.[1][2][3] Through meticulous chemical analysis, he identified the accumulating substance as phenylpyruvic acid.[2][4] This seminal discovery opened the door to understanding how metabolic disorders could have profound neurological consequences.[1]

Subsequent research into the aberrant metabolism of phenylalanine in individuals with PKU led to the identification of several other metabolites, including this compound.[5] In untreated PKU, the deficiency of the enzyme phenylalanine hydroxylase causes a buildup of phenylalanine, which is then shunted into alternative metabolic pathways, leading to the formation and excretion of compounds like this compound.[5] Thus, the initial discovery of this compound was not as an isolated natural product from a plant, but as a key biomarker in the study of a human genetic disorder.

Part 2: Natural Occurrence Across Kingdoms

This compound is not confined to human metabolic pathways; it is a widespread natural product found in the plant and microbial kingdoms.

Plant Sources

This phenolic acid has been identified in a variety of edible plants, suggesting its role as a secondary metabolite. Its presence in these plants makes it a potential biomarker for the consumption of these foods.[5]

Table 1: Documented Plant Sources of this compound

| Plant Species | Common Name | Family | Reference(s) |

| Carissa macrocarpa | Natal Plum | Apocynaceae | [3] |

| Aloysia citrodora | Lemon Verbena | Verbenaceae | [3] |

| Vaccinium spp. | Half-highbush Blueberry | Ericaceae | [3] |

| Petroselinum crispum | Parsley | Apiaceae | [3] |

| Prunus avium | Sweet Cherry | Rosaceae | [6] |

| Vaccinium elliottii | Elliott's Blueberry | Ericaceae | [6] |

| Basella alba | Malabar Spinach | Basellaceae | [6] |

| Taraxacum officinale | Dandelion | Asteraceae | [6] |

| Citrus paradisi x Citrus maxima | Grapefruit/Pummelo Hybrid | Rutaceae | [6] |

| Tragopogon orientalis | Asteraceae | [4] |

Microbial World: A Source and a Factory

Microorganisms, particularly fungi and bacteria, are also known to produce this compound. It is often an intermediate in the microbial degradation of aromatic compounds like phenylacetic acid.[6] This metabolic capability has been harnessed for the biotechnological production of this compound.

Fungi from the genera Humicola and Chaetomium have been identified as effective producers.[6] Notably, a specific strain, DSM 7047, has been patented for its ability to hydroxylate phenylacetic acid to produce this compound efficiently.[6] The key to successful microbial production often lies in using mutant strains that can perform the initial hydroxylation step but are deficient in the subsequent metabolic pathways that would otherwise degrade the desired product.[6]

Part 3: The Biosynthetic Blueprint - From Phenylalanine to this compound

The biosynthesis of this compound across different organisms originates from the essential amino acid, phenylalanine. The pathways, however, can diverge in their specific enzymatic steps.

Biosynthesis in Plants

In plants, the formation of this compound is an extension of the broader phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites.

Figure 1. Proposed biosynthetic pathway of this compound in plants.

The biosynthesis commences with the shikimate pathway, producing chorismate, a crucial branch-point metabolite.[5] Chorismate is converted to prephenate, which can then follow two main routes to phenylalanine: the arogenate pathway, predominant in plants, or the phenylpyruvate pathway.[5] Phenylalanine is then converted to phenylpyruvate. While the exact subsequent steps to this compound are not fully elucidated in all plant species, it is hypothesized to involve decarboxylation and oxidation of phenylpyruvate to a phenoxyacetic acid precursor, followed by a key ortho-hydroxylation step. This hydroxylation is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase enzyme.[7]

Microbial Biosynthesis and Biotransformation

In microorganisms, this compound is often a product of the catabolism of phenylacetic acid. This process is a biotransformation where a precursor molecule is converted to the desired product by microbial enzymes.

Figure 2. Microbial biotransformation of phenylacetic acid to this compound.

The core reaction is the ortho-hydroxylation of phenylacetic acid, catalyzed by a phenylacetate 2-hydroxylase. For production purposes, as mentioned, mutant strains are employed where the subsequent degradation of this compound is blocked, allowing for its accumulation.[6]

Part 4: Technical Methodologies for the Study of this compound

For researchers and drug development professionals, robust and validated methods for the extraction, isolation, and quantification of this compound are paramount.

Extraction of this compound from Plant Material

The following protocol provides a general framework for the extraction of phenolic acids, including this compound, from plant tissues. Optimization may be required depending on the specific plant matrix.

Protocol 1: Extraction of Phenolic Acids from Plant Material

-

Sample Preparation:

-

Lyophilize fresh plant material to remove water.

-

Grind the dried material to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Solvent Extraction:

-

Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol (v/v) to the tube.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.

-

Centrifuge the mixture at 4000 x g for 15 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2.2-2.5) on the plant material pellet with another 10 mL of 80% methanol to maximize recovery.

-

Combine the supernatants from both extractions.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the combined methanol extract to dryness under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for HPLC analysis.

-

-

Sample Filtration:

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter before injection.

-

Figure 3. Experimental workflow for the extraction of this compound from plant material.

Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used, robust, and reliable method for the quantification of this compound.

Protocol 2: HPLC-UV Analysis of this compound

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often optimal for separating phenolic acids in complex plant extracts. A typical gradient could be:

-

Solvent A: 0.1% Phosphoric acid in water

-

Solvent B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: Linear gradient to 50% B

-

20-25 min: Hold at 50% B

-

25-30 min: Return to 10% B and equilibrate for 5 minutes.

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 275 nm (a characteristic absorption maximum for this compound). A PDA detector is recommended to confirm peak purity.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with the initial mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Quantification:

-

Inject the calibration standards to generate a standard curve by plotting peak area against concentration.

-

Inject the prepared plant extracts.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

-

Conclusion

This compound is a molecule of significant interest due to its widespread natural occurrence and its involvement in key metabolic pathways. Its discovery, rooted in the study of human disease, has paved the way for a broader understanding of its presence in plants and microbes. The biosynthetic pathways, originating from phenylalanine, highlight the interconnectedness of primary and secondary metabolism. For researchers and drug development professionals, the ability to accurately extract and quantify this compound is crucial for exploring its potential biological activities and applications. The methodologies outlined in this guide provide a solid foundation for such investigations, enabling further advancements in our understanding of this versatile phenolic acid.

References

- 1. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylketonuria - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The Early History of PKU - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 6. US5739017A - Preparation of 2-hydroxyphenylacetic acid by fermentation - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

2-Hydroxyphenoxyacetic Acid metabolic pathway in humans

An In-Depth Technical Guide to the Metabolic Pathway of 2-Hydroxyphenoxyacetic Acid Precursors in Humans

For Researchers, Scientists, and Drug Development Professionals

The metabolic fate of xenobiotics is a cornerstone of drug development, influencing efficacy, safety, and dosing regimens. While this compound itself is not a primary human metabolite, its structural analogs, such as hydroxyphenylacetic acids, are significant end-products of various metabolic pathways. This guide provides a comprehensive examination of the metabolic pathways of precursors leading to such compounds, with a central focus on the well-characterized expectorant, Guaifenesin. By dissecting the absorption, distribution, metabolism, and excretion (ADME) of Guaifenesin, we offer a paradigmatic case study for understanding the biotransformation of related chemical entities. This document serves as a technical resource, integrating established scientific principles with actionable experimental protocols and data interpretation strategies for professionals in pharmaceutical research and development.

PART 1: The Metabolic Journey of Guaifenesin: A Case Study

Introduction to Guaifenesin

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, has been an FDA-approved expectorant since 1952 and is widely used to manage chest congestion.[1] Its primary therapeutic action is to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, facilitating their removal.[2] Beyond its mucolytic properties, some research suggests potential anticonvulsant and muscle relaxant effects, possibly through antagonism of NMDA receptors.[1] Understanding its metabolic pathway is critical for optimizing its therapeutic use and for the development of new drugs with similar structural motifs.

Pharmacokinetics: Absorption, Distribution, and Excretion

Following oral administration, guaifenesin is rapidly and well-absorbed from the gastrointestinal tract.[3] Animal studies in rats have shown that the maximum plasma concentration (Cmax) is reached quickly, with a Tmax of approximately 27 minutes for an oral bolus.[2] The plasma half-life of guaifenesin is approximately one hour, indicating rapid clearance from the body.[3] The metabolites of guaifenesin are primarily excreted in the urine.[3] Notably, the parent drug is typically not detectable in urine, underscoring the efficiency of its metabolic conversion.[1][3]

The Central Role of the Liver in Guaifenesin Metabolism

The liver is the primary site of guaifenesin metabolism. The biotransformation involves two main processes: oxidation and demethylation.[1][2][3]

-

Oxidation: The principal metabolic pathway is the oxidation of the propanediol side chain, leading to the formation of β-(2-methoxyphenoxy)-lactic acid. This compound is the major urinary metabolite of guaifenesin.[1][2][3][4] Over 60% of an administered dose is hydrolyzed and oxidized to this metabolite within seven hours.[1][3]

-

Demethylation: A secondary, yet significant, pathway is the O-demethylation of the methoxy group on the phenyl ring. This reaction is catalyzed by O-demethylase, an enzyme located in liver microsomes, and results in the formation of a hydroxyguaifenesin intermediate.[2][3][5] Approximately 40% of a dose is excreted as this demethylated metabolite within three hours.[2][3][5]

Both β-(2-methoxyphenoxy)-lactic acid and the demethylated hydroxyguaifenesin are considered inactive metabolites.[3][5]

Visualizing the Metabolic Pathway

Caption: Metabolic pathway of Guaifenesin in humans.

PART 2: Related Phenylacetic Acid Derivatives

While not direct metabolites of Guaifenesin, compounds like 2-Hydroxyphenylacetic acid are relevant in human metabolism and toxicology.

2-Hydroxyphenylacetic Acid in Human Metabolism

2-Hydroxyphenylacetic acid is a known human metabolite primarily associated with the metabolism of the essential amino acid phenylalanine.[6][7] In individuals with the genetic disorder Phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine and its conversion into alternative metabolites, including 2-hydroxyphenylacetic acid.[6][7] Its presence in urine is often used as a biomarker for this condition.[6][7]

Elevated levels of 2-hydroxyphenylacetic acid in urine can also be indicative of intestinal bacterial overgrowth or dysbiosis, as gut bacteria can produce this compound from dietary phenylalanine.[8][9][10]

Toxicological Profile of 2-Hydroxyphenylacetic Acid

2-Hydroxyphenylacetic acid is classified as a skin and serious eye irritant.[11][12][13] It may also cause respiratory irritation upon inhalation.[11][12] The toxicological properties have not been fully investigated, and it is handled as a laboratory chemical with appropriate safety precautions.[13]

PART 3: Methodologies and Protocols

Synthesis of 2-Hydroxyphenylacetic Acid

The synthesis of 2-Hydroxyphenylacetic acid is a relevant procedure for generating standards for analytical testing and for further research into its biological activities. A common laboratory-scale synthesis involves the hydroxylation of (2-chlorophenyl)acetic acid.

This protocol is based on established methods.[14][15]

-

Reaction Setup: In a suitable reaction vessel, suspend sodium hydroxide pearls (24 g) in an inert, high-boiling point organic solvent such as SOLVESSO 200 (100 ml) at room temperature (25°C).

-

Addition of Starting Material: Add (2-chlorophenyl)acetic acid (17.0 g) to the mixture and stir for 20 minutes.

-

Catalyst Addition: Introduce copper (II) sulfate pentahydrate (1.0 g) as a catalyst.

-

Heating: Heat the reaction mixture to 180°C and maintain stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by gas/liquid chromatography (GC) until the starting material, (2-chlorophenyl)acetic acid, is consumed (approximately 15 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and filter the mixture.

-

Acidify the aqueous filtrate to a pH of 3.5 with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

-

Purification:

-

Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.

-

Purify the crude product by recrystallization from water, followed by a second recrystallization from acetic acid to yield crystalline 2-Hydroxyphenylacetic acid.

-

Caption: General experimental workflow for the synthesis of 2-Hydroxyphenylacetic Acid.

Analytical Methods for Metabolite Detection

The detection and quantification of guaifenesin metabolites and other organic acids in biological samples are crucial for pharmacokinetic and metabolic studies. The standard analytical methods involve chromatographic techniques coupled with mass spectrometry.

Biological samples such as urine or blood require extraction and sometimes derivatization to prepare the analytes for analysis.[16]

-

Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the metabolites from the biological matrix.

-

Derivatization: To increase the volatility and improve the chromatographic properties of the acidic metabolites for gas chromatography (GC) analysis, they are often derivatized. A common method is silylation to form trimethylsilyl (TMS) derivatives.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile organic compounds and derivatized non-volatile compounds. It provides both high separation efficiency and definitive identification based on mass spectra.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of non-volatile and thermally labile compounds without the need for derivatization. It can be coupled with UV or mass spectrometric detection.[16]

Quantitative data from metabolic studies should be presented in a clear and concise manner to allow for easy comparison and interpretation.

| Parameter | Value | Reference |

| Guaifenesin Tmax (rats) | 27 min (oral bolus) | [2] |

| Guaifenesin Plasma Half-life | ~1 hour | [3] |

| Major Urinary Metabolite | β-(2-methoxyphenoxy)-lactic acid | [1][2][3] |

| Metabolite from Demethylation | Hydroxyguaifenesin | [2][3][5] |

PART 4: Conclusion and Future Directions

The metabolic pathway of guaifenesin serves as an excellent model for understanding the biotransformation of simple aromatic ethers in humans. The key enzymatic processes of oxidation and demethylation lead to rapid clearance and the formation of inactive metabolites. For drug development professionals, a thorough understanding of these pathways is essential for predicting the metabolic fate of new chemical entities with similar structural features.

Future research could focus on the specific cytochrome P450 isozymes involved in guaifenesin metabolism, which would provide more detailed insights for predicting drug-drug interactions. Furthermore, exploring the potential pharmacological activities of the metabolites, although currently considered inactive, could uncover new therapeutic opportunities. The continued development of sensitive and high-throughput analytical methods will further enhance our ability to characterize metabolic pathways and ensure the safety and efficacy of new pharmaceutical agents.

References

- 1. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GUAIFENESIN (PD002316, HSRJKNPTNIJEKV-UHFFFAOYSA-N) [probes-drugs.org]

- 4. scribd.com [scribd.com]

- 5. Guaifenesin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 7. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fxmed.co.nz [fxmed.co.nz]

- 9. 2-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. 2-Hydroxyphenylacetic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. synquestlabs.com [synquestlabs.com]

- 12. 2-Hydroxyphenylacetic acid - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

The Role of 2-Hydroxyphenylacetic Acid in Phenylalanine Metabolism: A Technical Guide for Researchers

Introduction: Phenylalanine Metabolism and the Significance of Alternative Pathways

Phenylalanine, an essential amino acid, is primarily metabolized in the liver via a pathway initiated by the enzyme phenylalanine hydroxylase (PAH). This enzyme catalyzes the conversion of phenylalanine to tyrosine, a crucial precursor for neurotransmitters like dopamine and norepinephrine, as well as the pigment melanin.[1][2] The functionality of the PAH enzyme is paramount for maintaining physiological homeostasis. In certain pathological conditions, most notably the inherited metabolic disorder Phenylketonuria (PKU), the activity of PAH is deficient.[1][2] This deficiency leads to a buildup of phenylalanine in the blood and brain, causing severe neurological damage if left untreated.[1]

When the primary PAH-mediated pathway is compromised, the body reroutes phenylalanine metabolism through alternative, less efficient pathways.[1][2] These alternative routes lead to the production of several metabolites, including phenylpyruvic acid, phenyllactic acid, and 2-hydroxyphenylacetic acid (2-HPAA).[3][4] The accumulation of these metabolites, particularly 2-HPAA, serves as a critical diagnostic marker for PKU and provides a window into the biochemical sequelae of PAH deficiency.[1][4] This guide offers an in-depth exploration of the role of 2-HPAA in phenylalanine metabolism, its biochemical origins, analytical methodologies for its detection, and its clinical significance.

Biochemical Genesis of 2-Hydroxyphenylacetic Acid

Under normal physiological conditions, the concentration of 2-HPAA in biological fluids is minimal. However, in the context of hyperphenylalaninemia, as seen in PKU, its production is significantly upregulated. The formation of 2-HPAA is a multi-step process that begins with the transamination of excess phenylalanine.

The enzyme phenylalanine-pyruvate transaminase facilitates the conversion of phenylalanine to phenylpyruvic acid.[2] Subsequently, phenylpyruvic acid can undergo further metabolism. It has been demonstrated that the oral administration of phenylpyruvic acid leads to an increased urinary excretion of 2-hydroxyphenylacetic acid, indicating that phenylpyruvic acid is a direct precursor.[5] The enzymatic conversion of phenylpyruvic acid to 2-HPAA is thought to be catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase.[6]

Caption: Phenylalanine metabolism pathways.

Clinical Significance and Diagnostic Utility

The measurement of urinary 2-HPAA is a valuable tool in the diagnosis and management of PKU.[1] Elevated levels of 2-HPAA, in conjunction with other phenylalanine-derived metabolites, are indicative of a compromised PAH enzyme and the shunting of phenylalanine through the alternative metabolic route.[3][4] Monitoring the levels of 2-HPAA in patients with PKU can also provide insights into the effectiveness of dietary restrictions and other therapeutic interventions aimed at controlling phenylalanine levels.[7]

Beyond PKU, elevated 2-HPAA may also be associated with other conditions such as small intestinal bacterial overgrowth (SIBO) and certain digestive disorders.[8] In these cases, the gut microbiota may contribute to the production of 2-HPAA from dietary phenylalanine.[8]

Quantitative Analysis of 2-Hydroxyphenylacetic Acid

The concentration of 2-HPAA in urine can vary significantly between healthy individuals and those with untreated or poorly managed PKU. The following table provides a general overview of these differences.

| Condition | Urinary 2-Hydroxyphenylacetic Acid Levels (mmol/mol creatinine) |

| Healthy Individuals | 0 - 0.76[8] |

| Phenylketonuria (PKU) | Significantly elevated[7] |

Note: These values are for illustrative purposes and can vary based on the analytical method, patient's diet, and individual metabolic differences.

Experimental Protocol: Quantification of Urinary 2-Hydroxyphenylacetic Acid by GC-MS

The following protocol outlines a robust and widely used method for the analysis of 2-HPAA in urine using Gas Chromatography-Mass Spectrometry (GC-MS). This method involves extraction, derivatization, and instrumental analysis.

I. Materials and Reagents

-

Urine sample

-

Internal Standard (e.g., tropic acid)

-

Hydroxylamine hydrochloride

-

Sodium chloride

-

Hydrochloric acid (HCl)

-

Ethyl acetate and diethyl ether

-

Pyridine

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

II. Sample Preparation and Extraction

-

Sample Collection: Collect a random urine sample in a sterile, preservative-free container. For quantitative analysis, it is recommended to normalize the results to creatinine concentration.

-

Acidification: Transfer a defined volume of urine (e.g., 1 mL) to a glass tube and acidify to a pH below 2 with HCl.

-

Internal Standard Spiking: Add a known amount of the internal standard to the acidified urine sample.

-

Extraction: Perform a liquid-liquid extraction by adding a mixture of ethyl acetate and diethyl ether. Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

-

Drying: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

III. Derivatization

-

To the dried extract, add pyridine and BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the organic acids to their volatile trimethylsilyl (TMS) esters.

IV. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a suitable temperature program for the GC oven to achieve optimal separation of the target analytes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect and quantify the TMS-derivatized 2-HPAA and the internal standard.

Caption: Experimental workflow for 2-HPAA analysis.

Conclusion and Future Perspectives

2-Hydroxyphenylacetic acid is a key metabolite in the alternative pathway of phenylalanine metabolism, serving as a crucial biomarker for the diagnosis and monitoring of Phenylketonuria. Understanding its formation and accurately quantifying its levels are essential for managing this disorder. The methodologies outlined in this guide provide a framework for researchers and clinicians to investigate the role of 2-HPAA in metabolic diseases. Future research may focus on further elucidating the enzymatic regulation of the alternative phenylalanine pathway and exploring the potential neurotoxic effects of 2-HPAA and other accumulated metabolites, which could open new avenues for therapeutic interventions in PKU and related disorders.

References

- 1. 2-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 2. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on urinary metabolic profile of phenylketonuria by micellar electrokinetic capillary chromatography with dual electrochemical detection--potential clinical application in fast diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylpyruvic acid as a possible precursor of o-hydroxyphenylacetic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PathWhiz [pathbank.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxyphenoxyacetic Acid Derivatives

Introduction: The Significance of the 2-Hydroxyphenoxyacetic Acid Scaffold

This compound and its derivatives represent a versatile class of compounds with significant importance in medicinal chemistry and drug development. The inherent structural features of this scaffold, namely the phenoxyacetic acid moiety, are present in a variety of established pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and antihistamines[1]. The presence of the hydroxyl group on the phenyl ring provides a crucial handle for further chemical modifications, allowing for the generation of diverse molecular architectures with a wide spectrum of biological activities. These activities include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the synthesis and characterization of this compound and its derivatives, offering field-proven insights and detailed protocols for researchers and scientists in the field of drug development.

Core Synthesis Strategies: Pathways to this compound and Its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of a particular method often depends on the availability of starting materials, desired scale of the reaction, and the specific functional groups to be incorporated into the final molecule.

Method 1: Williamson Ether Synthesis

A cornerstone of ether synthesis, the Williamson reaction is a robust and widely employed method for preparing phenoxyacetic acids. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetic acid or its ester.

Reaction Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the α-haloacetate, displacing the halide and forming the ether linkage[1][2][3].

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted phenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Base: To the stirred solution, add a strong base such as sodium hydroxide or potassium hydroxide (1.1 eq) portion-wise. The reaction mixture may be heated gently to facilitate the formation of the phenoxide salt.

-

Addition of Haloacetate: Once the phenoxide formation is complete, add the α-haloacetic acid or its ester (e.g., ethyl chloroacetate) (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated solid is then collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Method 2: Copper-Catalyzed Hydrolysis of 2-Chlorophenylacetic Acid

Reaction Mechanism: The precise mechanism can be complex, but it is generally understood to involve the coordination of the copper catalyst to the aryl halide, which facilitates the nucleophilic attack by the hydroxide ion. The reaction proceeds through a concerted or a stepwise pathway involving a Meisenheimer-like intermediate[4].

Caption: Copper-Catalyzed Synthesis of 2-Hydroxyphenylacetic Acid.

Detailed Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, suspend an alkali metal hydroxide (e.g., sodium hydroxide, 6.0 eq) in a high-boiling inert solvent (e.g., 'SOLVESSO' 200).

-

Addition of Reactants: Add (2-chlorophenyl)acetic acid (1.0 eq) and a copper salt catalyst (e.g., cupric sulfate pentahydrate, 0.04 eq) to the suspension.

-

Heating and Monitoring: Heat the reaction mixture to 190-196 °C and maintain this temperature for approximately 4 hours. Monitor the reaction's progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add water and filter the mixture. Acidify the aqueous phase to a pH of around 4 with hydrochloric acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Synthesis of Derivatives

The versatile this compound scaffold can be readily derivatized to explore a wider range of biological activities.

Esterification: The carboxylic acid moiety can be easily converted to an ester through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Amidation: Amide derivatives can be synthesized by activating the carboxylic acid, for example, with a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride followed by reaction with an amine.

Ugi Multicomponent Reaction: For the synthesis of more complex, peptidomimetic derivatives, the Ugi four-component reaction offers a highly efficient one-pot strategy. This reaction brings together a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid (in this case, this compound or a derivative) to form a bis-amide product.

Comprehensive Characterization of this compound and Its Derivatives

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure.

-

¹H NMR: Provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals include:

-

Aromatic protons in the range of 6.8-7.3 ppm.

-

A singlet for the methylene (-CH₂-) protons of the acetic acid side chain, typically around 4.6 ppm.

-

Broad singlets for the phenolic (-OH) and carboxylic acid (-COOH) protons, the chemical shifts of which can vary depending on the solvent and concentration.

-

-

¹³C NMR: Reveals the different carbon environments within the molecule. Key signals for this compound include:

-

Aromatic carbons in the range of 115-155 ppm.

-

The methylene carbon at approximately 65 ppm.

-

The carbonyl carbon of the carboxylic acid at around 170-175 ppm.

-

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 6.8-7.3 | Multiplet | Aromatic-H |

| ¹H | ~4.6 | Singlet | -O-CH₂-COOH |

| ¹H | Variable | Broad Singlet | Ar-OH, -COOH |

| ¹³C | 115-155 | - | Aromatic-C |

| ¹³C | ~65 | - | -O-CH₂-COOH |

| ¹³C | ~173 | - | -O-CH₂-COOH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

-

A sharp peak around 3200-3600 cm⁻¹ corresponds to the phenolic O-H stretch.

-

A strong absorption band at approximately 1700-1750 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.

-

C-O stretching vibrations of the ether linkage and the phenol appear in the 1200-1300 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| Phenolic O-H | 3200-3600 (sharp) |

| Carboxylic Acid O-H | 2500-3300 (broad) |

| Carboxylic Acid C=O | 1700-1750 |

| Ester C=O | 1735-1750 |

| Amide C=O | 1630-1690 |

| Ether C-O | 1200-1300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be observed at m/z 168. Common fragmentation patterns include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether bond.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs.

Anti-inflammatory Activity: Many phenoxyacetic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. For instance, certain novel phenoxyacetic acid derivatives have shown significant COX-2 inhibition with IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of established drugs like celecoxib[5][6].

Anticancer Activity: The this compound scaffold has been incorporated into molecules with promising anticancer properties. For example, derivatives have been synthesized and evaluated against various cancer cell lines, with some compounds exhibiting significant cytotoxic effects[7].

Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. These compounds can act as radical scavengers, protecting cells from oxidative damage, which is implicated in a variety of diseases.

Table 3: Biological Activities of Selected this compound Derivatives

| Derivative Class | Biological Activity | Target/Mechanism | Representative IC₅₀ Values |

| Substituted Phenoxyacetic Acids | Anti-inflammatory | COX-2 Inhibition | 0.06 - 0.09 µM |

| Pyrrolidinone Derivatives | Anticancer | - | Promising activity at 100 µM |

| Ester and Amide Derivatives | Antioxidant | Radical Scavenging | Varies with substitution |

Conclusion and Future Directions

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for the preparation of a diverse library of derivatives. Comprehensive characterization using a suite of analytical techniques is crucial for ensuring the quality and structural integrity of these compounds. The promising biological activities of these derivatives, particularly in the areas of inflammation and cancer, warrant further investigation. Future research efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as to improve their pharmacokinetic profiles.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Antioxidant Properties of 2-Hydroxyphenoxyacetic Acid

Introduction: Beyond the Structure—Unveiling the Antioxidant Potential of 2-Hydroxyphenoxyacetic Acid

This compound, a notable phenolic acid, stands as a compound of significant interest in pharmaceutical, cosmetic, and agricultural sciences.[1][2] As a secondary metabolite found in plants and a product of dietary polyphenol biotransformation in the human gut, its biological activities are of prime importance.[3] Phenolic compounds are renowned for their antioxidant capabilities, which are intrinsically linked to their chemical structure—specifically, the presence of a hydroxyl group on an aromatic ring that can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[3][4][5]

Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of chronic conditions, including cardiovascular disease, neurodegenerative disorders, and cancer.[4][5][6] Antioxidants mitigate this damage by terminating oxidative chain reactions, thereby preventing damage to vital biomolecules like lipids, proteins, and DNA.[5][6]

While the antioxidant potential of complex polyphenols is well-documented, the activity of their simpler metabolites, such as this compound, is less understood. This guide, designed for researchers, scientists, and drug development professionals, moves beyond theoretical assumptions. It establishes a comprehensive, multi-tiered strategic framework for the rigorous evaluation of the antioxidant properties of this compound. We will dissect the causality behind experimental choices, providing not just protocols, but a validated system for generating reliable and translatable data.

Section 1: The Mechanistic Underpinnings of Antioxidant Action

The antioxidant effect of a phenolic compound like this compound is not a monolithic property. It is a composite of several distinct chemical actions. A thorough investigation must be designed to probe each of these potential mechanisms.

-

Direct Radical Scavenging: This is the most recognized antioxidant mechanism, proceeding via two primary pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, quenching it. The resulting phenoxyl radical is stabilized by resonance across the aromatic ring.[4]

-

Single Electron Transfer (SET): The compound transfers a single electron to reduce the radical species.[7]

The efficacy of these direct scavenging actions is dictated by the number and position of hydroxyl groups.[8] Compounds with ortho- or para-dihydroxy configurations (catechols or hydroquinones) exhibit superior activity due to enhanced stability of the resulting radical.[8][9] As this compound possesses a single hydroxyl group, its direct scavenging capacity may be modest compared to polyphenols, making the investigation of other mechanisms critically important.[10]

-

-

Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via Fenton and Haber-Weiss reactions. Phenolic acids with appropriate functional group arrangements can chelate these metal ions, sequestering them and preventing their participation in radical-generating chemistry.[3][11][12]

-

Indirect and Cellular Antioxidant Effects: Beyond direct chemical quenching, phenolic compounds can exert profound antioxidant effects within a biological system by modulating endogenous defense mechanisms.[4] This includes the upregulation of antioxidant enzymes (e.g., superoxide dismutase, catalase) and the activation of cytoprotective signaling pathways, most notably the Nrf2-Keap1 pathway.[13][14] Evaluating these effects is crucial for understanding the true physiological relevance of a candidate antioxidant.

Section 2: A Multi-tiered Strategy for Efficacy Assessment

No single assay can fully capture the complex profile of an antioxidant.[15] A robust investigation requires a tiered approach, progressing from simple chemical systems to more physiologically relevant cellular models. This strategy ensures that observations are validated across multiple mechanistic endpoints, providing a comprehensive and trustworthy evaluation.

Caption: A validated multi-tiered workflow for assessing antioxidant properties.

Section 3: Tier 1 - In Vitro Chemical Assays for Direct Antioxidant Potential

This initial tier quantifies the fundamental chemical reactivity of this compound towards free radicals and pro-oxidant metals. These assays are rapid, cost-effective, and provide a baseline measure of direct antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the capacity of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, neutralizing it.[8] The reduction of the deep violet DPPH radical to the yellow, non-radical form is monitored spectrophotometrically.[7]

-

Expert Insight: The choice of solvent is critical. It must solubilize the test compound without reacting with the DPPH radical itself. Methanol or ethanol are commonly used. The reaction kinetics can vary between compounds; therefore, a time-course experiment is recommended to establish the point at which the reaction reaches a plateau, ensuring the reported scavenging activity is not an arbitrary snapshot. A 30-minute incubation is a common starting point.[7][16]

-

Detailed Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be ~1.0. Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.

-

Reaction: In a 96-well plate, add 100 µL of each concentration of the test compound or standard. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Darkness is essential to prevent photo-degradation of the DPPH radical.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation:

-

% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•⁺).[8] Unlike the DPPH radical, which is soluble in organic solvents, the ABTS•⁺ is soluble in both aqueous and organic media, allowing for the testing of both hydrophilic and lipophilic compounds.[17]

-

Expert Insight: The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. It is crucial to allow this reaction to complete (typically 12-16 hours in the dark) to ensure a stable radical population. The resulting radical solution is then diluted to a working absorbance (~0.7 at 734 nm) for the assay, providing a consistent baseline for measurement.

-

Detailed Protocol:

-

Radical Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to form the ABTS•⁺.

-

Reagent Preparation: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm. Prepare serial dilutions of this compound and a standard (e.g., Trolox).

-

Reaction: In a 96-well plate, add 20 µL of each concentration of the test compound or standard to 180 µL of the diluted ABTS•⁺ solution.

-

Incubation: Incubate at room temperature for 7 minutes.[18]

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the IC₅₀ value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay does not measure radical scavenging directly but assesses the total reducing power of a compound. It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at an acidic pH (3.6).[8][19]

-

Expert Insight: The acidic condition is a key feature and a limitation. While it promotes the reduction reaction and maintains iron solubility, it is not a physiological pH.[19] Therefore, FRAP results reflect electron-donating capacity but may not always correlate with radical scavenging activity under biological conditions. It serves as a complementary measure of a compound's potential to participate in redox reactions.

-

Detailed Protocol:

-

Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[3] Warm this reagent to 37°C before use.

-

Standard Curve: Prepare a standard curve using a known reducing agent, such as FeSO₄·7H₂O (e.g., 100 to 1000 µM).

-

Reaction: In a 96-well plate, add 20 µL of the test compound, standard, or blank (solvent) to 180 µL of the pre-warmed FRAP reagent.

-

Incubation: Incubate the plate at 37°C for 30 minutes.[7]

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: Determine the FRAP value for the sample by comparing its absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents.

-

Metal Chelating Activity Assay

-

Principle: This assay evaluates the ability of this compound to compete with a chromogenic indicator (e.g., pyrocatechol violet for Cu²⁺ or ferrozine for Fe²⁺) for a metal ion. The formation of the compound-metal complex prevents the metal from binding to the indicator, leading to a measurable decrease in color.[20]

-

Expert Insight: This assay directly probes a distinct antioxidant mechanism. A positive result suggests the compound could prevent metal-catalyzed ROS formation in vivo. EDTA is an excellent positive control as it is a powerful, well-characterized chelating agent.

-

Detailed Protocol (Cu²⁺ Chelation):

-

Reagent Preparation: Prepare solutions of this compound, a standard chelator (EDTA), copper(II) sulfate (CuSO₄), and pyrocatechol violet (PV) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Reaction: In a 96-well plate, mix the test compound or standard with the CuSO₄ solution and incubate briefly (5 minutes).

-

Color Development: Add the PV solution to initiate the competition reaction. The final mixture might contain, for example, 50 µL of sample, 25 µL of CuSO₄, and 125 µL of PV.

-

Incubation: Incubate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at a wavelength corresponding to the metal-indicator complex (e.g., ~632 nm for the Cu²⁺-PV complex).

-

Calculation:

-

% Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The control contains the buffer instead of the sample. Calculate the IC₅₀ value.

-

-

Summary of Tier 1 Data

Quantitative results from these assays should be compiled into a clear, comparative table.

| Assay | Endpoint | This compound | Trolox (Standard) | EDTA (Standard) |

| DPPH Scavenging | IC₅₀ (µM) | Experimental Value | e.g., 25.5 | N/A |

| ABTS Scavenging | IC₅₀ (µM) | Experimental Value | e.g., 15.2 | N/A |

| FRAP | µM Fe(II) equiv./µM | Experimental Value | e.g., 1.5 | N/A |

| Cu²⁺ Chelating Activity | IC₅₀ (µM) | Experimental Value | N/A | e.g., 10.8 |

Section 4: Tier 2 - Advanced Assessment in Cellular Models

While informative, chemical assays operate in a non-biological space. Cellular assays are essential to determine if a compound's chemical potential translates into a biological effect. These assays account for crucial factors like cell membrane permeability, intracellular metabolism, and interaction with the complex cellular milieu.[21]

Cellular Antioxidant Activity (CAA) Assay

-

Principle: The CAA assay measures the ability of a compound to prevent the formation of intracellular ROS in live cells.[21][22] Cells are co-incubated with the test compound and a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. When a ROS generator (like AAPH) is added, it induces the oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will scavenge the ROS, inhibiting DCF formation and reducing fluorescence.[21][23]

-

Expert Insight: A critical, often overlooked, step is a pre-assay cytotoxicity test (e.g., MTT or LDH assay). The test compound must be evaluated at non-toxic concentrations; otherwise, a decrease in fluorescence could be due to cell death rather than antioxidant activity. Furthermore, a wash step after loading with DCFH-DA is vital to remove any extracellular probe, ensuring the measured fluorescence originates from intracellular events.[22]

-

Detailed Protocol:

-

Cell Culture: Seed human hepatoma HepG2 cells (a common model for this assay) into a 96-well black, clear-bottom plate and grow to confluence.

-

Cytotoxicity: In a parallel plate, treat cells with the same concentrations of this compound planned for the CAA assay for the full duration of the experiment to confirm non-toxicity.

-

Loading: Treat the confluent cells with various concentrations of the test compound or a standard (e.g., Quercetin) in treatment medium for 1 hour.

-

Probe Incubation: Add DCFH-DA (final concentration ~25 µM) to the wells and incubate for another hour.

-

Wash: Gently wash the cells with PBS to remove extracellular compound and probe.

-

ROS Generation: Add the peroxyl radical initiator AAPH (final concentration ~600 µM) to all wells except the negative controls.

-

Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence emission (e.g., at 535 nm) with excitation at ~485 nm every 5 minutes for 1 hour.

-

Calculation: Calculate the area under the curve (AUC) for fluorescence versus time.

-

CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control (AAPH only).

-

Determine the IC₅₀ value, which is the concentration required to inhibit 50% of ROS formation.

-

-

Lipid Peroxidation Inhibition Assay

-

Principle: This assay assesses the ability of a compound to protect cell membranes from oxidative damage, a key pathogenic event.[24] Lipid peroxidation can be quantified by measuring its byproducts, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a fluorescent pink adduct (TBARS - Thiobarbituric Acid Reactive Substances).[13]

-

Expert Insight: This assay provides a functional readout of membrane protection. It is complementary to the CAA assay, which measures general cytosolic ROS. A compound that shows high activity here may preferentially localize to lipid membranes. The assay can be performed on cell lysates or using a liposomal model system.[25]

-

Detailed Protocol (Cell-based TBARS):

-

Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with non-toxic concentrations of this compound for a defined period (e.g., 24 hours).

-

Induce Oxidative Stress: Expose the cells to a pro-oxidant such as H₂O₂ or Fe²⁺/ascorbate for 1-2 hours.

-

Cell Lysis: Harvest and lyse the cells via sonication on ice.

-

TBARS Reaction: Mix a portion of the cell lysate with TBA reagent (containing thiobarbituric acid in an acidic solution, e.g., trichloroacetic acid).

-

Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.

-

Measurement: Cool the samples, centrifuge to pellet debris, and measure the absorbance or fluorescence of the supernatant (Absorbance ~532 nm, Fluorescence Ex/Em ~530/550 nm).

-

Calculation: Quantify MDA levels using a standard curve prepared with an MDA equivalent (e.g., 1,1,3,3-tetramethoxypropane). Express results as % inhibition of MDA formation compared to the stressed, untreated control.

-

Section 5: Tier 3 - Investigating Indirect Antioxidant Mechanisms

A truly potent bioactive compound often does more than simply scavenge radicals; it fortifies the cell's own defenses. This tier investigates the ability of this compound to activate the Nrf2-Keap1 signaling pathway, the master regulator of the endogenous antioxidant response.[13]

-

Principle: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. Oxidative or electrophilic stress (or the action of an Nrf2-activating compound) causes Nrf2 to be released. It then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of protective proteins, including antioxidant enzymes like SOD, catalase, and glutathione peroxidases.[13][14]

Caption: The Nrf2-Keap1 antioxidant response pathway.

-

Experimental Workflow:

-

Confirm Nrf2 Nuclear Translocation (Western Blot):

-

Treat cells with this compound for various time points (e.g., 0, 1, 2, 4 hours).

-

Perform subcellular fractionation to separate cytoplasmic and nuclear proteins.

-

Run Western blots for Nrf2 on both fractions. An increase in nuclear Nrf2 and a corresponding decrease in cytoplasmic Nrf2 indicates activation. Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic control.

-

-

Quantify Downstream Gene Expression (RT-qPCR):

-

Treat cells with the compound for a longer period (e.g., 6, 12, 24 hours) to allow for transcription and translation.

-

Extract total RNA and perform reverse transcription to generate cDNA.

-

Use qPCR to measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC). An increase in expression relative to a housekeeping gene (e.g., ACTB) confirms functional pathway activation.

-

-

Measure Endogenous Enzyme Activity:

-

Following treatment, prepare cell lysates and use commercially available assay kits to measure the enzymatic activity of key antioxidant proteins like Superoxide Dismutase (SOD) and Catalase (CAT). An increase in activity provides the final functional validation of the indirect antioxidant effect.

-

-

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. kajay-remedies.com [kajay-remedies.com]

- 3. Spectroscopic, Thermal, Microbiological, and Antioxidant Study of Alkali Metal 2-Hydroxyphenylacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 6. Dietary Polyphenols and Their Role in Oxidative Stress-Induced Human Diseases: Insights Into Protective Effects, Antioxidant Potentials and Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metal-chelating properties, electrochemical behavior, scavenging and cytoprotective activities of six natural phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biomedical Papers: Metal-chelating properties, electrochemical behavior, scavenging and cytoprotective activities of six natural phenolics [biomed.papers.upol.cz]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Plant-Derived Bioactive Compounds in Mitigating Oxidative Stress | MDPI [mdpi.com]

- 15. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsonline.com [ijpsonline.com]

- 17. In Vitro Antibacterial and Antioxidant Activities of Extracts of Turnera diffusa Willd. Ex Schult and Its Polyphenol Profile [scirp.org]

- 18. scribd.com [scribd.com]

- 19. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 24. ptfarm.pl [ptfarm.pl]

- 25. Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxyphenoxyacetic Acid: A Potential Urinary Biomarker for Phenylketonuria Monitoring

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Phenylketonuria (PKU), an inborn error of phenylalanine metabolism, necessitates lifelong monitoring of phenylalanine levels to prevent severe neurological damage. The current standard of care relies on frequent blood sampling, which can be invasive and burdensome for patients. This technical guide explores the potential of 2-hydroxyphenoxyacetic acid (o-HPAA), a urinary metabolite of phenylalanine, as a non-invasive biomarker for PKU. We delve into the biochemical rationale for its formation in PKU, present detailed analytical methodologies for its quantification, and critically evaluate its clinical utility with supporting data. This guide provides researchers and drug development professionals with the foundational knowledge to further investigate and potentially validate o-HPAA as a clinically relevant biomarker for managing phenylketonuria.

The Clinical Challenge of Phenylketonuria and the Need for Advanced Biomarkers

Phenylketonuria (PKU) is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH)[1][2]. This enzyme is responsible for converting the essential amino acid phenylalanine to tyrosine[3][4]. A deficiency in PAH activity leads to the accumulation of phenylalanine in the blood and brain, causing severe intellectual disability, seizures, and other neurological problems if left untreated[4][5].

The cornerstone of PKU management is a strict, lifelong diet low in phenylalanine, supplemented with phenylalanine-free medical foods[6]. To ensure dietary compliance and prevent the neurotoxic effects of high phenylalanine levels, patients require frequent monitoring of their blood phenylalanine concentrations[7][8]. This typically involves regular blood draws, which can be a significant burden, particularly for pediatric patients and their families, potentially impacting treatment adherence[6].

The development of non-invasive biomarkers that can accurately reflect systemic phenylalanine exposure is a critical unmet need in the clinical management of PKU. A reliable urinary biomarker, such as this compound, could offer a more patient-friendly approach to monitoring disease status and treatment efficacy.

Biochemical Genesis of this compound in Phenylketonuria

Under normal physiological conditions, the majority of dietary phenylalanine is converted to tyrosine by PAH in the liver[3]. However, in PKU, this primary metabolic pathway is compromised. The resulting accumulation of phenylalanine forces it into alternative, secondary metabolic routes.

One such alternative pathway involves the transamination of phenylalanine to phenylpyruvic acid. Phenylpyruvic acid can then be further metabolized to compounds such as phenyllactic acid and phenylacetic acid[9]. While the precise enzymatic steps leading to the formation of this compound in humans are not fully elucidated, it is understood to be a downstream metabolite of this alternative pathway[10][11].

Current evidence suggests a significant role of the gut microbiome in the metabolism of excess phenylalanine. Intestinal bacteria can metabolize phenylalanine to various phenolic compounds, including phenylacetic acid[10][12]. Subsequently, microbial enzymes, such as cytochrome P450 monooxygenases, are capable of hydroxylating phenylacetic acid to form this compound[13][14]. This microbial contribution is a key aspect of o-HPAA's biochemistry in the context of PKU.

Figure 1: Simplified pathway of phenylalanine metabolism in PKU leading to the formation and excretion of this compound.

Analytical Methodologies for the Quantification of this compound

The accurate and precise quantification of this compound in biological matrices is paramount to its validation as a biomarker. Urine is the primary matrix for o-HPAA measurement due to its non-invasive collection and the relatively high concentration of the analyte. The method of choice for this analysis is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers superior sensitivity and specificity compared to other techniques.

Experimental Protocol: UHPLC-MS/MS Quantification of Urinary this compound

This protocol provides a robust framework for the quantification of o-HPAA in human urine.

3.1.1. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Stable isotope-labeled internal standard (e.g., this compound-d3)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human urine (drug-free, for calibration standards and quality controls)

-

Microcentrifuge tubes and autosampler vials

3.1.2. Sample Preparation

The objective of sample preparation is to remove interfering matrix components and present the analyte in a solvent compatible with the UHPLC system.

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

-

Dilution: Dilute the urine supernatant 1:10 with LC-MS grade water. This dilution minimizes matrix effects.

-

Internal Standard Spiking: Add the internal standard to all samples, calibrators, and quality controls to a final concentration of 100 ng/mL.

-

Protein Precipitation (Optional but Recommended): To 100 µL of the diluted, spiked sample, add 300 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for UHPLC-MS/MS analysis.

Figure 2: Workflow for the preparation of urine samples for this compound analysis.

3.1.3. UHPLC-MS/MS Instrumentation and Conditions

-

UHPLC System: A system capable of generating pressures up to 15,000 psi.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI Negative.

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

3.1.4. Mass Spectrometry Parameters and MRM Transitions

The following MRM transitions should be optimized for the specific instrument used.

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |

| This compound | 151.0 | 107.0 | 15 |

| This compound-d3 (IS) | 154.0 | 110.0 | 15 |

3.1.5. Method Validation

The analytical method should be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Clinical Evaluation of this compound as a PKU Biomarker

The clinical utility of a biomarker is determined by its ability to accurately reflect the underlying pathophysiology and to distinguish between different physiological states. Several studies have investigated the metabolomic profiles of PKU patients, consistently identifying this compound as a significantly elevated urinary metabolite[9][15].

Diagnostic Performance

A key study utilizing an untargeted metabolomics approach followed by biomarker analysis provided quantitative data on the diagnostic performance of urinary this compound in distinguishing adult PKU patients from healthy controls[15]. The performance of a biomarker can be assessed using Receiver Operating Characteristic (ROC) curve analysis, where the Area Under the Curve (AUC) represents the overall diagnostic accuracy. An AUC of 1.0 indicates a perfect test, while an AUC of 0.5 suggests no discriminatory ability.

| Biomarker | Matrix | AUC (95% CI) | Sensitivity | Specificity | Reference |

| This compound | Urine | 0.98 | Not Reported | Not Reported | [15][16] |